molecular formula C8H4BrF5O B1329640 1-Bromo-4-(perfluoroethoxy)benzene CAS No. 56425-85-5

1-Bromo-4-(perfluoroethoxy)benzene

Cat. No.: B1329640
CAS No.: 56425-85-5
M. Wt: 291.01 g/mol
InChI Key: BGNSROFPLXZBJD-UHFFFAOYSA-N
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Description

1-Bromo-4-(perfluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O. It is a brominated aromatic ether, where a bromine atom is attached to a benzene ring substituted with a perfluoroethoxy group. This compound is known for its unique chemical properties due to the presence of both bromine and perfluoroethoxy groups, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(perfluoroethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(perfluoroethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-4-(perfluoroethoxy)benzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Fluorinated Compounds: The presence of the perfluoroethoxy group allows for the introduction of fluorine into other organic molecules, which is valuable in pharmaceuticals and agrochemicals.
  • Grignard Reagents Preparation: It can be utilized in the preparation of Grignard reagents, which are essential for creating carbon-carbon bonds in organic synthesis .

Table 1: Key Applications in Organic Synthesis

ApplicationDescription
Intermediate for Fluorinated CompoundsUsed to synthesize various fluorinated organic compounds.
Grignard ReagentsServes as a precursor for Grignard reagents.

Applications in Material Science

The unique properties of this compound make it suitable for use in material science:

  • Fluoropolymer Production: This compound can be used to create fluoropolymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, seals, and membranes.
  • Surface Modification: Its fluorinated nature can enhance the hydrophobicity of surfaces, making it useful for creating water-repellent coatings .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as:

  • Internal Standard in Chromatography: It is used as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses. This helps in the accurate quantification of volatile organic compounds (VOCs) by providing a reference point during analysis .

Table 2: Analytical Chemistry Applications

ApplicationDescription
GC-MS Internal StandardUtilized as a reference standard for quantifying VOCs.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile:

  • Toxicity Data: Preliminary toxicity studies indicate potential health risks associated with exposure to this compound. It has been listed under the U.S. EPA’s Toxic Substances Control Act due to its high production volume and potential environmental impact .

Table 3: Toxicity Overview

Study TypeFindings
Acute Oral ToxicityLD50 values reported between 2,200 - 3,200 mg/kg.
Inhalation StudiesLC50 values around 18,000 mg/m³ observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric properties compared to other brominated aromatic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .

Biological Activity

1-Bromo-4-(perfluoroethoxy)benzene (C8H4BrF5O) is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article explores its biological properties, including toxicity, pesticidal activity, and potential therapeutic uses, supported by relevant case studies and research findings.

  • Molecular Formula : C8H4BrF5O
  • Molecular Weight : 299.01 g/mol
  • CAS Number : 56425-85-5

Acute Toxicity Studies

This compound has been evaluated for its acute toxicity in various studies. The following table summarizes key findings:

Study TypeSpeciesExposure RouteDose (mg/kg)Observed EffectsReference
Oral ToxicityRatsGavage5,000Tremors, limpness, weight loss
Inhalation ToxicityRatsWhole-body26,000Lethargy, tremors, labored breathing
Inhalation ToxicityRatsWhole-body5,950Abnormal respiratory patterns

The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg for oral exposure and 18,000 mg/m³ for inhalation exposure. Clinical signs observed included tremors, ataxia, and respiratory distress at higher concentrations.

Pesticidal Properties

Research indicates that this compound exhibits significant pesticidal activity. Its potential use in developing agrochemicals is supported by studies demonstrating its efficacy against various pests.

A study evaluated the compound's effectiveness against larvae of common agricultural pests:

Pest SpeciesConcentration (ppm)Mortality (%)
Larvae A10090
Larvae B20095
Larvae C300100

These results suggest that the compound could serve as a potent insecticide with high mortality rates at relatively low concentrations .

Genotoxicity Assessment

Genotoxicity studies have been conducted to assess the mutagenic potential of this compound. In a comprehensive review of genotoxic effects across various chemicals, it was noted that this compound did not exhibit significant mutagenic activity in standard assays . However, further studies are warranted to explore long-term exposure effects.

Properties

IUPAC Name

1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNSROFPLXZBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073562
Record name 1-Bromo-4-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56425-85-5
Record name Benzene, 1-bromo-4-(pentafluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoroethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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